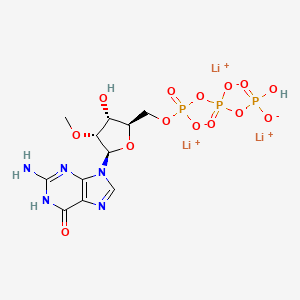
2'-O-Methyl-guanosine-5'-triphosphate, lithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methylguanosine-5’-triphosphate, lithium salt, 100mM solution is a nucleotide analog that plays a significant role in various biochemical and pharmaceutical applications. This compound is particularly known for its inhibitory effects on hepatitis C virus non-structural protein 5B (NS5B) and its involvement in RNA synthesis and modification .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methylguanosine-5’-triphosphate involves the phosphorylation of guanosine at the 5’ position. This process typically requires specific reagents and conditions to ensure the correct attachment of phosphate groups. The reaction conditions often include the use of phosphorylating agents and catalysts to facilitate the formation of the triphosphate structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps to remove any impurities and achieve the desired concentration of the final product .
Chemical Reactions Analysis
Types of Reactions
2’-O-Methylguanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized nucleotides, while substitution reactions may result in modified nucleotide analogs .
Scientific Research Applications
2’-O-Methylguanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a crucial role in RNA synthesis and modification, making it valuable in genetic and molecular biology research.
Medicine: The compound is used in the development of antiviral drugs, particularly for targeting RNA-based viruses such as hepatitis C.
Industry: It is utilized in the production of modified RNA species and other biochemical products
Mechanism of Action
The mechanism of action of 2’-O-Methylguanosine-5’-triphosphate involves its interaction with specific molecular targets and pathways. It inhibits the activity of hepatitis C virus non-structural protein 5B (NS5B), which is essential for viral RNA replication. This inhibition disrupts the viral replication process, thereby reducing the viral load. Additionally, the compound induces tubulin polymerization, which affects cellular processes and can have therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
2’-O-Methylguanosine-5’-triphosphate, sodium salt: This compound is similar in structure and function but differs in the counterion used.
Guanosine-5’-triphosphate: A naturally occurring nucleotide that serves as a precursor for RNA synthesis.
MANT-GTP: A modified nucleotide analog used in fluorescence-based studies of nucleotide-protein interactions .
Uniqueness
2’-O-Methylguanosine-5’-triphosphate, lithium salt, stands out due to its specific inhibitory effects on hepatitis C virus NS5B and its role in RNA modification. The lithium salt form provides unique solubility and stability properties, making it suitable for various research and industrial applications .
Properties
Molecular Formula |
C11H15Li3N5O14P3 |
|---|---|
Molecular Weight |
555.1 g/mol |
IUPAC Name |
trilithium;[[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3.3Li/c1-26-7-6(17)4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(7)16-3-13-5-8(16)14-11(12)15-9(5)18;;;/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18);;;/q;3*+1/p-3/t4-,6-,7-,10-;;;/m1.../s1 |
InChI Key |
DNABKBYLELJGQR-MSQVLRTGSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].COC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















